(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one
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Overview
Description
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one is an organic compound with the molecular formula C11H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Methoxyphenyl)pyrrolidin-2-one: The enantiomer of (S)-4-(3-Methoxyphenyl)pyrrolidin-2-one with similar chemical properties but different biological activities.
4-(3-Methoxyphenyl)pyrrolidin-2-one: The racemic mixture containing both (S)- and ®-enantiomers.
3-(3-Methoxyphenyl)pyrrolidin-2-one: A structural isomer with the methoxy group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for studying stereochemistry and chiral interactions in various scientific fields .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(4S)-4-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
WXYBKTGQFCNOBB-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CC(=O)NC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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